molecular formula C15H22BNO4 B2568545 2-Methoxy-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide CAS No. 2377607-01-5

2-Methoxy-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B2568545
CAS No.: 2377607-01-5
M. Wt: 291.15
InChI Key: PGPSRZASAXJWKV-UHFFFAOYSA-N
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Description

2-Methoxy-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is an organic compound that features a benzamide core substituted with a methoxy group, a methyl group, and a tetramethyl-1,3,2-dioxaborolan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with methylamine to yield 2-methoxy-N-methylbenzamide.

    Introduction of the Boronate Group: The tetramethyl-1,3,2-dioxaborolan-2-yl group can be introduced via a palladium-catalyzed borylation reaction. This involves the reaction of the benzamide derivative with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow processes and the use of automated reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzamide can be reduced to form an amine.

    Substitution: The boronate group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Palladium catalysts, such as palladium acetate, in the presence of a base like potassium carbonate, are used for Suzuki-Miyaura reactions.

Major Products

    Oxidation: 2-Hydroxy-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide.

    Reduction: 2-Methoxy-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzylamine.

    Substitution: Various biaryl compounds depending on the aryl halide used in the Suzuki-Miyaura reaction.

Scientific Research Applications

2-Methoxy-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions.

    Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: It is used in the synthesis of novel polymers and materials with unique optical and electronic properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide depends on its application:

    In Organic Synthesis: The boronate group acts as a nucleophile in cross-coupling reactions, forming new carbon-carbon bonds.

    In Medicinal Chemistry: The compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding, depending on its structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar in structure but lacks the benzamide core.

    1-Methylpyrazole-4-boronic acid pinacol ester: Contains a boronate group but has a pyrazole ring instead of a benzamide core.

    2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar boronate group but different substituents.

Properties

IUPAC Name

2-methoxy-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BNO4/c1-14(2)15(3,4)21-16(20-14)10-7-8-11(13(18)17-5)12(9-10)19-6/h7-9H,1-6H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGPSRZASAXJWKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)NC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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